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molecular formula C12H15N3 B8356401 1-(5-Ethynylpyridin-2-yl)-4-methylpiperazine

1-(5-Ethynylpyridin-2-yl)-4-methylpiperazine

Cat. No. B8356401
M. Wt: 201.27 g/mol
InChI Key: OILUJPMEHSBBQL-UHFFFAOYSA-N
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Patent
US08481533B2

Procedure details

Potassium carbonate (1M aq., 1.5 mL, 1.5 mmol) was added in a drop-wise manner to a solution of 1-methyl-4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)piperazine (325 mg, 1.19 mmol) in MeOH (5.0 mL) at room temperature, and the resulting mixture was stirred for 2 h. After removal of the solvent in vacuo, water (5 mL) and brine (10 mL) were added and the product was extracted with DCM (150 mL, then 3×10 mL). The combined organic layers were washed with brine (15 mL), dried over Na2SO4 and filtered. Evaporation of the solvent gave 1-(5-ethynylpyridin-2-yl)-4-methylpiperazine (239 mg, quantitative yield), which was used in the next step without purification. 1H NMR (400 MHz, CDCl3) δ ppm 8.32 (s, 1H), 7.55 (dd, J=8.9, 2.1 Hz, 1H), 6.58 (d, J=8.8 Hz, 1H), 3.54-3.67 (m, 4H), 3.08 (s, 1H), 2.46-2.58 (m, 4H), 2.35 (s, 3H); MS ESI [M+H]+ 201.9, calcd for [C12H15N3+H]+ 202.1.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
1-methyl-4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)piperazine
Quantity
325 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]#[C:21][Si](C)(C)C)=[CH:16][N:15]=2)[CH2:10][CH2:9]1>CO>[C:20]([C:17]1[CH:18]=[CH:19][C:14]([N:11]2[CH2:12][CH2:13][N:8]([CH3:7])[CH2:9][CH2:10]2)=[N:15][CH:16]=1)#[CH:21] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
1-methyl-4-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)piperazine
Quantity
325 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=NC=C(C=C1)C#C[Si](C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo, water (5 mL) and brine (10 mL)
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with DCM (150 mL
WASH
Type
WASH
Details
The combined organic layers were washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C=1C=CC(=NC1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 239 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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